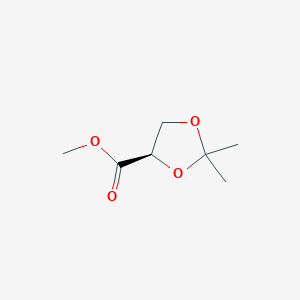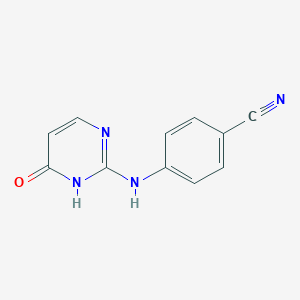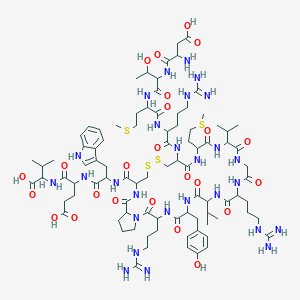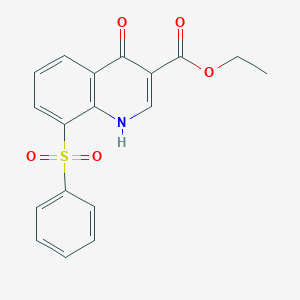
ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule, also known as BQS, belongs to the class of quinoline derivatives and has been found to exhibit a range of interesting properties that make it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate is not fully understood, but it is thought to involve the inhibition of certain enzymes and ion channels. For example, ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to modulate the activity of certain ion channels, such as the voltage-gated sodium channel Nav1.7.
Biochemical and Physiological Effects
ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate has been found to have a range of biochemical and physiological effects, including:
1. Inhibition of cell proliferation: ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate has been shown to inhibit the growth and proliferation of cancer cells, possibly through its effects on topoisomerase II.
2. Antibacterial activity: ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate has been found to have antibacterial activity against several strains of bacteria, possibly through its effects on bacterial DNA replication.
3. Modulation of ion channel activity: ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate has been found to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate has several advantages as a tool for scientific research, including its potent activity against cancer cells and bacteria, as well as its ability to modulate ion channel activity. However, there are also limitations to its use, such as its potential toxicity and the need for further study to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate, including:
1. Development of new chemotherapeutic agents: ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate has shown promise as a potential chemotherapeutic agent, and further research could lead to the development of new drugs based on its structure.
2. Study of ion channel function: ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate has been found to modulate the activity of certain ion channels in the brain, and further study could lead to a better understanding of how these channels function.
3. Development of new antibiotics: ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate has been found to have antibacterial activity against several strains of bacteria, including drug-resistant strains, and further research could lead to the development of new antibiotics based on its structure.
In conclusion, ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate is a valuable tool for scientific research due to its potent anti-tumor and antibacterial activity, as well as its ability to modulate ion channel activity. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
Méthodes De Synthèse
The synthesis of ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate can be achieved through a multi-step process that involves the reaction of 2-chloro-3-nitropyridine with ethyl benzenesulfonate, followed by reduction of the resulting intermediate and subsequent cyclization. The final product can then be obtained through further purification steps, such as recrystallization or chromatography.
Applications De Recherche Scientifique
Ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate has been used in various scientific research applications, including but not limited to:
1. Cancer research: ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate has been found to exhibit potent anti-tumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. This has led to interest in its potential as a chemotherapeutic agent.
2. Antibacterial research: ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate has also been shown to have antibacterial activity against several strains of bacteria, including drug-resistant strains such as MRSA. This makes it a promising candidate for the development of new antibiotics.
3. Neuroscience research: ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate has been found to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy.
Propriétés
Numéro CAS |
127286-20-8 |
|---|---|
Nom du produit |
ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate |
Formule moléculaire |
C18H15NO5S |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
ethyl 8-(benzenesulfonyl)-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H15NO5S/c1-2-24-18(21)14-11-19-16-13(17(14)20)9-6-10-15(16)25(22,23)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,19,20) |
Clé InChI |
MULQVAGDFDCAJQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2S(=O)(=O)C3=CC=CC=C3 |
Synonymes |
3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-8-(phenylsulfonyl)-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




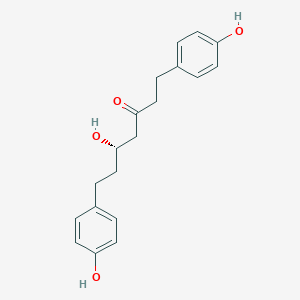
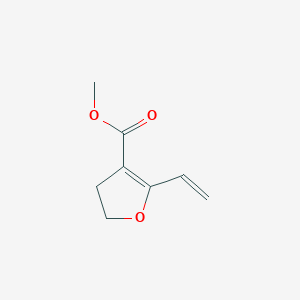

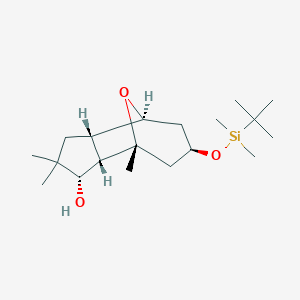



![Methyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B143563.png)


